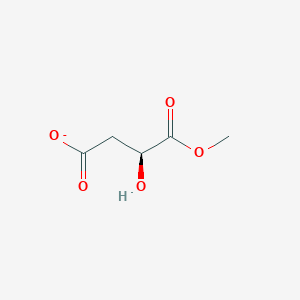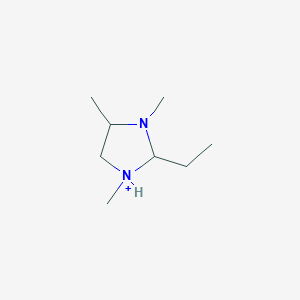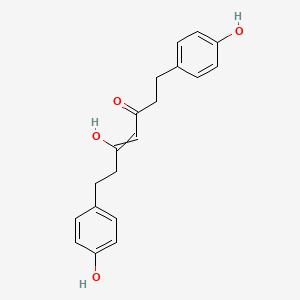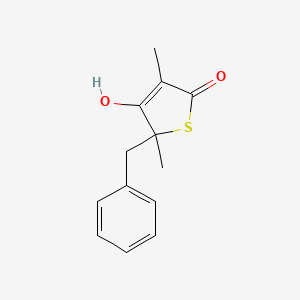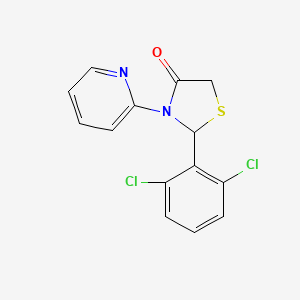
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichlorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a base, followed by cyclization with thioglycolic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Thiazolidinone, 2-phenyl-3-(2-pyridinyl)-: Lacks the dichloro substitution, which may affect its biological activity.
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-pyridinyl)-: Similar structure but with a different pyridine substitution pattern.
Uniqueness
The presence of the 2,6-dichlorophenyl group in 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
364633-71-6 |
|---|---|
Fórmula molecular |
C14H10Cl2N2OS |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-9-4-3-5-10(16)13(9)14-18(12(19)8-20-14)11-6-1-2-7-17-11/h1-7,14H,8H2 |
Clave InChI |
NPOOBNOMEXVSJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
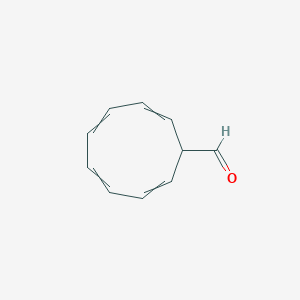

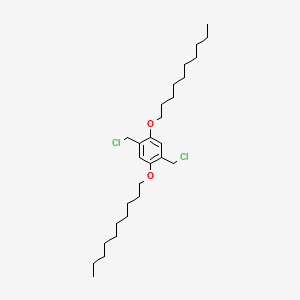
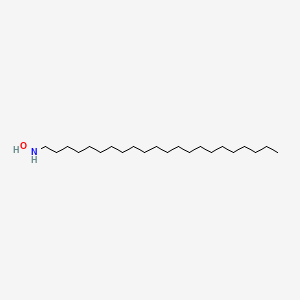
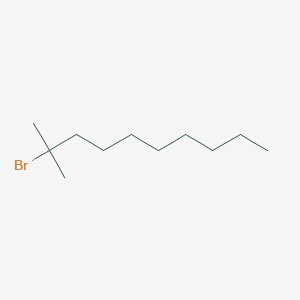
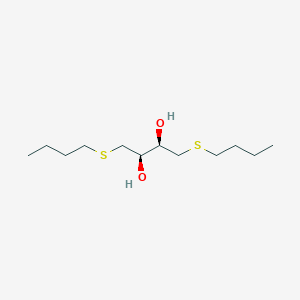
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
